3-(4-Methoxyanilino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one
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Description
3-(4-Methoxyanilino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one is a useful research compound. Its molecular formula is C23H18N2O3 and its molecular weight is 370.408. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
- A study conducted by Viji et al. (2020) focused on molecular docking and quantum chemical calculations of a related compound, revealing insights into its molecular structure and spectroscopic data. This study is significant for understanding the molecular interactions and properties of similar compounds (Viji et al., 2020).
Synthesis and Chemical Properties
- Research by Staskun and Es (1993) explored the synthesis of 3-benzoyl-2,1-benzisoxazoles and related derivatives, providing a foundation for understanding the chemical properties and potential applications of these compounds (Staskun & Es, 1993).
Phytochemical Studies
- A study on the stem wood of Sorbus lanata revealed the presence of various phenolic compounds, including derivatives related to 3-(4-Methoxyanilino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one, indicating potential applications in phytochemistry (Uddin et al., 2013).
Evaluation of Protecting Groups for Isoxazoles
- A study by Riess et al. (1998) evaluated protecting groups for isoxazoles, which is relevant for understanding the chemical manipulation and potential applications of related compounds (Riess et al., 1998).
Synthesis and Biological Activities
- The synthesis and biological activities of various acrylonitrile derivatives, including compounds related to this compound, were investigated, contributing to the understanding of their potential therapeutic applications (Naruto et al., 1982).
Anticancer and Antimicrobial Activity Studies
- Viji et al. (2020) also conducted a study on the anticancer and antimicrobial activities of a related molecule, providing insights into its potential therapeutic applications (Viji et al., 2020).
Properties
IUPAC Name |
(E)-3-(4-methoxyanilino)-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-27-19-10-8-18(9-11-19)24-14-13-22(26)17-7-12-21-20(15-17)23(28-25-21)16-5-3-2-4-6-16/h2-15,24H,1H3/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSLKGDDLFRLBC-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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